molecular formula C18H13FN2O3 B369638 N-[3-[(2-fluorobenzoyl)amino]phenyl]furan-2-carboxamide CAS No. 431995-64-1

N-[3-[(2-fluorobenzoyl)amino]phenyl]furan-2-carboxamide

Cat. No.: B369638
CAS No.: 431995-64-1
M. Wt: 324.3g/mol
InChI Key: SYBPNZMKTBHHFE-UHFFFAOYSA-N
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Description

N-[3-[(2-fluorobenzoyl)amino]phenyl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The structure of this compound includes a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a fluorobenzamido group, which contributes to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura cross-coupling reaction, which starts with 2-bromo-5-nitrofuran and 2-hydroxy phenyl boronic acid under microwave irradiation in the presence of Pd(PPh₃)₄/K₂CO₃ .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(2-fluorobenzoyl)amino]phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The fluorobenzamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the nitro group can produce amino derivatives.

Scientific Research Applications

N-[3-[(2-fluorobenzoyl)amino]phenyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-[(2-fluorobenzoyl)amino]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial growth by interfering with the synthesis of essential proteins or disrupting cell membrane integrity. In cancer cells, it could induce apoptosis by activating specific signaling pathways, such as the p53-p21 pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-[(2-fluorobenzoyl)amino]phenyl]furan-2-carboxamide is unique due to the presence of the fluorobenzamido group, which enhances its biological activity and specificity. This makes it a valuable compound for developing new therapeutic agents and materials.

Properties

CAS No.

431995-64-1

Molecular Formula

C18H13FN2O3

Molecular Weight

324.3g/mol

IUPAC Name

N-[3-[(2-fluorobenzoyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C18H13FN2O3/c19-15-8-2-1-7-14(15)17(22)20-12-5-3-6-13(11-12)21-18(23)16-9-4-10-24-16/h1-11H,(H,20,22)(H,21,23)

InChI Key

SYBPNZMKTBHHFE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3)F

Origin of Product

United States

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